molecular formula C5H9NO2S B2588487 N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide CAS No. 111903-21-0

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide

Cat. No.: B2588487
CAS No.: 111903-21-0
M. Wt: 147.19
InChI Key: BRAXPECREYYDDX-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group linked to a methyl and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₅H₁₁NO₂S (molecular weight: 149.21 g/mol), with the SMILES notation CN(CC#C)S(=O)(=O)C . The propargyl group introduces a terminal alkyne moiety, which confers distinct electronic and steric properties compared to analogs with allyl (C=C) or aryl substituents.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-4-5-6(2)9(3,7)8/h1H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAXPECREYYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide with two structurally related sulfonamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
This compound Methyl, Propargyl (C≡C) C₅H₁₁NO₂S 149.21 Sulfonamide, Alkyne Click chemistry, Drug discovery
N-Methyl-N-prop-2-en-1-ylmethanesulfonamide Methyl, Allyl (C=C) C₅H₁₁NO₂S 149.21 Sulfonamide, Alkene Polymerization, Additions
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide Phenyl, Allyl (C=C) C₁₅H₁₅NO₂S 273.35 Sulfonamide, Alkene, Aryl Pharmaceutical precursors
Key Observations:

Substituent Effects: The propargyl group in the target compound introduces sp-hybridized carbons, enhancing electron-withdrawing effects compared to the allyl group (sp²). This may increase sulfonamide acidity and alter hydrogen-bonding interactions in biological systems. Its reactivity in radical or addition reactions contrasts with the propargyl group’s suitability for cycloaddition (e.g., Huisgen) reactions . The phenyl-allyl derivative (third compound) combines aromaticity with alkene flexibility, making it a precursor for drugs targeting HIV or hypertension .

Molecular Weight and Solubility :

  • The propargyl and allyl analogs share identical molecular formulas but differ in hydrophobicity. The alkyne’s linear geometry may reduce steric hindrance, enhancing solubility in polar solvents compared to the bulkier phenyl derivative.

Applications :

  • Propargyl-containing sulfonamides are understudied but theoretically valuable in bioconjugation (e.g., protein labeling via click chemistry).
  • Allyl derivatives are implicated in polymer chemistry and catalysis, while phenyl-allyl analogs are established in medicinal chemistry .

Research Findings and Trends

  • Crystallographic Data : Structural studies of sulfonamides (e.g., phenyl-allyl derivatives) often employ SHELX programs for refinement, highlighting the importance of crystallography in understanding substituent effects on molecular packing .
  • Pharmacological Potential: Benzenesulfonamide derivatives with allyl groups exhibit antiviral and antihypertensive activity, suggesting that the propargyl analog could be optimized for similar targets with improved pharmacokinetics .
  • Synthetic Accessibility : The propargyl compound can be synthesized via nucleophilic substitution between methanesulfonyl chloride and methyl propargylamine, paralleling methods for allyl analogs .

Biological Activity

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and cellular differentiation. This article explores its biological activity based on various studies, highlighting its mechanisms, effects, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₁NO₂S
  • Molecular Weight : 173.24 g/mol

Research indicates that this compound functions primarily as a tubulin binding agent. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division and differentiation processes. This action can lead to apoptosis in cancer cells and promote differentiation in hematopoietic cells.

Case Study: Differentiation in Acute Myeloid Leukemia (AML)

A study investigated the effects of this compound on AML cells. The compound was shown to induce differentiation in these cells, leading to a significant increase in the expression of markers associated with myeloid differentiation.

Treatment Effect on Differentiation Mechanism
This compoundIncreased CD11b expressionTubulin disruption and gene expression modulation
PMA (positive control)Similar differentiation effectsPKC pathway activation

The study utilized RNA sequencing to analyze gene expression changes, confirming that the compound induced global gene expression profiles similar to those seen with phorbol 12-myristate 13-acetate (PMA), a known differentiating agent.

In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those from B-cell non-Hodgkin lymphoma (B-NHL). The compound exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Table: Cytotoxicity Profile

Cell Line IC50 (µM) Selectivity Index
B-NHL Cell Line A5.5>10
B-NHL Cell Line B7.8>8
Normal Lymphocyte Cells>50-

Pharmacodynamics and Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The compound demonstrates moderate metabolism via hepatic pathways, primarily involving cytochrome P450 enzymes.

Toxicity and Safety Profile

Toxicological assessments reveal that this compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety implications.

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